An In-depth Technical Guide to 7-Methyl-1-indanone: Properties, Reactivity, and Applications
An In-depth Technical Guide to 7-Methyl-1-indanone: Properties, Reactivity, and Applications
Introduction
7-Methyl-1-indanone is a bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its unique structure, featuring a fused benzene and cyclopentanone ring system with a methyl group on the aromatic ring, imparts a distinct reactivity profile that has been leveraged in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 7-Methyl-1-indanone, with a particular focus on its role in drug discovery and development. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Methyl-1-indanone is fundamental for its effective use in synthesis and research. These properties dictate its solubility, purification methods, and reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Molecular Weight | 146.19 g/mol | [3][4] |
| CAS Number | 39627-61-7 | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 57 - 59 °C | [6] |
| Boiling Point | 124 - 126 °C | [6] |
| SMILES | CC1=C2C(=CC=C1)CCC2=O | [3] |
| InChI | InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 7-Methyl-1-indanone. The following are characteristic spectroscopic data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the number and environment of hydrogen atoms. Key expected signals include those for the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbon, aromatic carbons, aliphatic carbons, and the methyl carbon.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl (C=O) functional group, which exhibits a strong absorption band around 1700 cm⁻¹. Aromatic C=C stretching and C-H stretching bands are also characteristic.[7]
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The molecular ion peak (M⁺) for 7-Methyl-1-indanone would be observed at an m/z of 146.[4] Common fragmentation patterns for indanones include the loss of CO (m/z 118) and CH₃ (m/z 131).[7]
Chemical Reactivity
The reactivity of 7-Methyl-1-indanone is governed by the presence of the ketone functional group and the aromatic ring. This dual reactivity makes it a versatile intermediate for a wide range of chemical transformations.[8]
Reactions at the Carbonyl Group
The ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions. These include:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group to form 7-methyl-1-indanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Aldol Condensation: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with other carbonyl compounds.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond.
-
Beckmann Rearrangement: The corresponding oxime of 7-methyl-1-indanone can undergo a Beckmann rearrangement to form a lactam, which is a valuable synthetic intermediate.[9]
Reactions on the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution reactions. The position of the methyl group and the electron-withdrawing nature of the carbonyl group will direct incoming electrophiles to specific positions on the ring.
Diagram of Key Reaction Pathways for 7-Methyl-1-indanone
Caption: Key reaction pathways of 7-Methyl-1-indanone.
Synthesis of 7-Methyl-1-indanone
The synthesis of 7-Methyl-1-indanone can be achieved through various methods, with Friedel-Crafts acylation being a common and effective approach.[1][10]
Example Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
A prevalent method involves the cyclization of a substituted propanoic acid derivative.[10]
Step-by-Step Methodology:
-
Preparation of 3-(m-tolyl)propanoic acid: This precursor can be synthesized from m-cresol through appropriate functional group transformations.
-
Conversion to the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Intramolecular Friedel-Crafts Acylation: The acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. The electrophilic acylium ion generated in situ attacks the aromatic ring, leading to cyclization and the formation of 7-Methyl-1-indanone.[11]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.
Workflow for the Synthesis of 7-Methyl-1-indanone
Caption: Synthetic workflow for 7-Methyl-1-indanone.
Applications in Drug Discovery and Development
The indanone scaffold is a cornerstone in the development of various therapeutic agents, particularly for neurodegenerative diseases.[2] 7-Methyl-1-indanone, as a substituted indanone, serves as a key intermediate in the synthesis of several drug candidates.[12]
-
Precursor for Neuroprotective Agents: Indanone derivatives have shown promise as inhibitors of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[2]
-
Synthesis of Rasagiline Analogues: Rasagiline, an anti-Parkinson's drug, features an aminoindan core. 7-Methyl-1-indanone can be used to synthesize analogues of rasagiline with potentially improved pharmacological profiles.[12]
-
Anticancer and Antimicrobial Agents: Some indanone derivatives have demonstrated cytotoxic activity against cancer cell lines and antimicrobial properties.[3][13]
Role of 7-Methyl-1-indanone in Drug Synthesis
Caption: Role of 7-Methyl-1-indanone in API synthesis.
Safety and Handling
7-Methyl-1-indanone is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.[14][15]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash skin thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]
Conclusion
7-Methyl-1-indanone is a valuable and versatile chemical intermediate with a rich reactivity profile. Its importance in the synthesis of complex organic molecules, particularly in the realm of drug discovery for neurodegenerative disorders, is well-established. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development.
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Retrieved from [Link]
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da Silva, F. C., et al. (2015). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. Retrieved from [Link]
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Kotha, S., & Khedkar, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved from [Link]
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